(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid
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Overview
Description
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is a boronic acid derivative that features a tert-butoxycarbonyl (Boc) protected amino group and a boronic acid moiety attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the Boronic Acid Moiety: The boronic acid moiety can be introduced via a palladium-catalyzed borylation reaction, where a halogenated pyridine derivative reacts with bis(pinacolato)diboron under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Substitution: The Boc-protected amino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate for oxidation reactions.
Bases: Such as sodium hydroxide or DMAP for protection and deprotection reactions.
Major Products Formed
Coupling Products: Formed via Suzuki-Miyaura coupling.
Alcohols and Ketones: Formed via oxidation of the boronic acid group.
Substituted Amines: Formed via nucleophilic substitution reactions.
Scientific Research Applications
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid has several scientific research applications:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Organic Synthesis: Acts as a building block for the synthesis of complex organic molecules.
Biological Research: Utilized in the development of enzyme inhibitors and probes for biological studies.
Material Science: Employed in the synthesis of functional materials and polymers.
Mechanism of Action
The mechanism of action of (4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of enzyme inhibitors, where the boronic acid moiety interacts with the active site of enzymes, inhibiting their activity . The Boc-protected amino group can be deprotected under acidic conditions to reveal the free amine, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-((tert-Butoxycarbonyl)amino)phenylboronic acid: Similar structure but with a phenyl ring instead of a pyridine ring.
6-(3-phenylpropoxy)pyridine-3-boronic acid: Features a different substituent on the pyridine ring.
6-(4-phenylbutoxy)pyridine-3-boronic acid: Another variant with a different substituent.
Uniqueness
(4-((tert-Butoxycarbonyl)amino)-6-methylpyridin-3-yl)boronic acid is unique due to its combination of a Boc-protected amino group and a boronic acid moiety on a pyridine ring. This structure provides versatility in synthetic applications and potential for developing novel pharmaceuticals and materials .
Properties
IUPAC Name |
[6-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BN2O4/c1-7-5-9(8(6-13-7)12(16)17)14-10(15)18-11(2,3)4/h5-6,16-17H,1-4H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTBDAEUZHKDEPD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(N=C1)C)NC(=O)OC(C)(C)C)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70694435 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-83-8 |
Source
|
Record name | {4-[(tert-Butoxycarbonyl)amino]-6-methylpyridin-3-yl}boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70694435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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